Regiospecific Synthetic Utility: Documented Yield in a Multi-Step Pharmaceutical Intermediate Sequence vs. Unsubstituted Indanone
In the synthesis of the alpha-2 adrenergic candidate 4-(5-chloro-4-methyl-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 152), 6-chloro-7-methyl-1-indanone was prepared from 3-chloro-2-methylbenzoic acid via a Friedel-Crafts acylation–cyclization sequence, yielding the title ketone in 72% isolated yield after chromatographic purification . By contrast, when the analogous unsubstituted 1-indanone is employed in the same patent class (Method A / Method P), the resulting indanone-imidazole conjugate lacks the chloro and methyl substituents required for the target pharmacology, rendering the unsubstituted intermediate synthetically non-viable for this pharmacophore series [1]. The 72% yield is reported for a multi-gram scale (15.6 g starting acid producing 11.9 g ketone), indicating scalability.
| Evidence Dimension | Isolated yield of the indanone ketone intermediate in a patent-specified synthetic route |
|---|---|
| Target Compound Data | 72% isolated yield (11.9 g from 15.6 g 3-chloro-2-methylbenzoic acid) |
| Comparator Or Baseline | Unsubstituted 1-indanone (CAS 83-33-0) not applicable for this route; no yield reported because the substitution pattern is absent |
| Quantified Difference | Target compound provides the necessary 6-Cl,7-Me substitution; unsubstituted analog cannot access the same final pharmacophore |
| Conditions | Synthesis via thionyl chloride activation, AlCl₃-mediated Friedel-Crafts acylation with ethylene, followed by H₂SO₄ cyclization; column chromatography (20% EtOAc/hexane); patent WO2003099795 Example 19-4 |
Why This Matters
Procurement of the correctly substituted indanone directly enables a validated patent route; using a generic indanone would require costly and time-consuming de novo route redesign with no guarantee of comparable yield.
- [1] Allergan, Inc. WO2003099795A1. Methods A and P employing unsubstituted and substituted indanones for imidazole-thione/one synthesis. 2003. View Source
